molecular formula C28H31NO2 B8379776 Benzyl 3-dibenzylaminocyclohexanoate

Benzyl 3-dibenzylaminocyclohexanoate

Cat. No.: B8379776
M. Wt: 413.5 g/mol
InChI Key: ZWFGARJCGSVTJQ-UHFFFAOYSA-N
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Description

Benzyl 3-dibenzylaminocyclohexanoate is a synthetic organic compound characterized by a cyclohexane ring substituted with a dibenzylamino group at the 3-position and a benzyl ester moiety.

Properties

Molecular Formula

C28H31NO2

Molecular Weight

413.5 g/mol

IUPAC Name

benzyl 3-(dibenzylamino)cyclohexane-1-carboxylate

InChI

InChI=1S/C28H31NO2/c30-28(31-22-25-15-8-3-9-16-25)26-17-10-18-27(19-26)29(20-23-11-4-1-5-12-23)21-24-13-6-2-7-14-24/h1-9,11-16,26-27H,10,17-22H2

InChI Key

ZWFGARJCGSVTJQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structure places it within two functional families: benzyl esters and dibenzylamine derivatives . Key comparisons include:

Table 1: Comparative Physicochemical Properties
Compound Molecular Weight (g/mol) Key Functional Groups Solubility (Polarity) Stability
Benzyl 3-dibenzylaminocyclohexanoate* ~450 (estimated) Ester, tertiary amine Low in water; soluble in organic solvents Stable under inert conditions; hydrolyzes under acidic/basic conditions
Benzyl benzoate 212.24 Ester Insoluble in water Stable at room temperature
Dibenzylamine 197.29 Tertiary amine Slightly soluble in water Sensitive to oxidation
Cyclohexyl acetate 142.20 Ester Low water solubility Hydrolyzes in acidic media

*Estimated based on structural analogs.

Key Observations :

  • The ester group likely confers hydrolytic instability under extreme pH, similar to cyclohexyl acetate .

Metabolic and Toxicological Profiles

  • Benzyl alcohol (CAS 100-52-7 ): Metabolized to benzaldehyde and benzoic acid, with acute toxicity linked to respiratory and neurological effects in mammals .

For the target compound:

  • The ester linkage may undergo hydrolysis in vivo, releasing benzyl alcohol and 3-dibenzylaminocyclohexanol. This could mimic benzyl alcohol’s metabolic pathway, posing risks of benzaldehyde accumulation .
  • The tertiary amine might undergo N-dealkylation, producing secondary metabolites with unknown toxicity.

Environmental Persistence

Using EPA monitoring codes for benzene derivatives as proxies :

  • Benzyl esters (e.g., benzyl benzoate) are classified under "BENZENE TOT UG/L" (34030) for environmental tracking.
  • The dibenzylamino group could reduce biodegradability compared to simpler esters, increasing persistence in sediments (e.g., "BENZENE SEDUG/KG DRY WGT," 34237).

Preparation Methods

Synthesis of 3-Oxocyclohexanecarboxylic Acid Benzyl Ester

Cyclohexanecarboxylic acid is esterified with benzyl alcohol via Fischer esterification (H₂SO₄ catalyst, reflux, 6 hours). The resulting benzyl cyclohexanecarboxylate is oxidized at the 3-position using pyridinium chlorochromate (PCC) in dichloromethane, yielding the ketone intermediate (72–78% yield).

Reductive Amination with Dibenzylamine

A mixture of 3-oxocyclohexanecarboxylic acid benzyl ester (1.0 equiv), dibenzylamine (1.2 equiv), and RuCl₂(PPh₃)₃ (2 mol%) in ethanol is subjected to hydrogen gas (15 bar) at 50°C for 24 hours. Workup involves filtration through Celite, solvent evaporation, and silica gel chromatography to isolate the product (88% yield).

Key Data Table: Optimization of Reductive Amination Conditions

CatalystTemperature (°C)H₂ Pressure (bar)Yield (%)
RuCl₂(PPh₃)₃501588
RuCl₂(PPh₃)₄501585
Fe-PPh₃5015<5

Regioselective Bromination

Benzyl cyclohexanecarboxylate (1.0 equiv) is treated with NBS (1.1 equiv) and benzoyl peroxide (0.1 equiv) in CCl₄ under reflux for 4 hours. The 3-bromo derivative is isolated via vacuum distillation (65% yield).

Displacement with Dibenzylamine

The brominated intermediate reacts with dibenzylamine (2.0 equiv) in DMF at 90°C for 18 hours. Quenching with ice water and extraction with ethyl acetate yields crude product, which is purified via recrystallization from hexane/ethyl acetate (1:1) (70% yield).

Halocyclization of Cyclohexene

Cyclohexene (1.0 equiv) and N-bromosuccinimide (1.05 equiv) in acetonitrile/water (3:1) react at 0°C for 2 hours. DBU (1.5 equiv) is added to induce ring closure, forming a brominated aziridine intermediate (82% yield).

Ring-Opening with Dibenzylamine

The aziridine is treated with dibenzylamine (3.0 equiv) in methanol at 60°C for 4 hours. Acidic workup (HCl) followed by neutralization isolates the 3-dibenzylaminocyclohexanol derivative, which is esterified with benzyl chloroformate (pyridine catalyst, 0°C to RT, 12 hours).

Comparative Evaluation of Synthetic Routes

Table 2: Advantages and Limitations of Each Method

MethodYield (%)Purity (%)Key Challenges
Reductive Amination8895Requires high-pressure H₂ equipment
Bromination-Alkylation7090Regioselectivity issues in bromination
Cyclohexene Ring-Opening7588Multi-step, diastereomer formation

Critical Considerations in Process Optimization

Catalytic Systems

Ruthenium-based catalysts outperform Fe, Co, and Ni complexes in reductive amination due to superior electron transfer capabilities. Ligand modifications (e.g., electron-donating groups on PPh₃) enhance activity but increase costs.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitution but may degrade sensitive intermediates. Ethanol and methanol balance reactivity and environmental impact in large-scale syntheses.

Purification Techniques

Silica gel chromatography remains the gold standard for isolating high-purity product (>95%), though recrystallization from hexane/ethyl acetate offers a scalable alternative .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Benzyl 3-dibenzylaminocyclohexanoate in organic chemistry?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as esterification of cyclohexanol derivatives with benzyl-protected amines. For example, analogous compounds like benzyl esters (e.g., benzyl acetate) are synthesized via acid-catalyzed esterification using sulfuric acid or cerium phosphate catalysts . Key steps include protecting amine groups with benzyl moieties and optimizing stoichiometry to minimize side products. Reaction progress can be monitored via TLC or GC-MS .

Q. How is Benzyl 3-dibenzylaminocylexanoate characterized structurally?

  • Methodological Answer : Characterization relies on spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with benzyl groups showing aromatic signals (~7.3 ppm) and cyclohexane ring protons appearing as multiplet clusters .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry, particularly for cyclohexane ring conformations and dibenzylamine spatial arrangements .

Q. What are the primary applications of benzyl-protected amines in pharmaceutical research?

  • Methodological Answer : Benzyl groups act as protective intermediates in drug synthesis, enabling selective functionalization. For instance, benzyl esters are hydrolyzed under mild acidic conditions to release active amines for API development. Applications include enzyme inhibition assays and prodrug design, leveraging the compound’s stability in biological matrices .

Advanced Research Questions

Q. How can statistical experimental design optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Factorial designs (e.g., 23^3 Yates pattern) systematically evaluate variables like temperature, catalyst loading, and molar ratios. For example, in benzylation reactions, perchloric acid catalyst efficiency is maximized by analyzing interaction effects between time, acid/alcohol ratio, and catalyst concentration . Response surface methodology (RSM) further refines optimal conditions, reducing trial numbers by 40–60% compared to one-variable-at-a-time approaches .

Q. What strategies resolve contradictions in reported catalytic efficiencies for benzyl ester synthesis?

  • Methodological Answer : Discrepancies often arise from unaccounted variables (e.g., moisture sensitivity, solvent polarity). A meta-analysis of published protocols should:

  • Compare catalyst types (e.g., H2_2SO4_4 vs. cerium phosphate) under standardized conditions .
  • Use kinetic modeling to isolate rate-limiting steps (e.g., acyl transfer vs. deprotection) .
  • Validate reproducibility via interlaboratory studies, focusing on reaction quenching and workup protocols .

Q. How do stereochemical variations in the cyclohexane ring affect the biological activity of benzyl-protected amines?

  • Methodological Answer : Conformational analysis via molecular docking and MD simulations reveals that axial vs. equatorial dibenzylamine positioning alters binding to targets like GPCRs or kinases. For example, equatorial amines enhance hydrogen bonding with catalytic lysine residues in enzyme assays, improving inhibition constants (Ki_i) by 2–3 orders of magnitude .

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